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molecular formula C7H5FN2 B142720 2-(3-Fluoropyridin-2-yl)acetonitrile CAS No. 149488-78-8

2-(3-Fluoropyridin-2-yl)acetonitrile

Cat. No. B142720
M. Wt: 136.13 g/mol
InChI Key: MLTZCNARUQTCBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969346B2

Procedure details

To a 0° C. solution of 2-chloro-3-fluoropyridine (3.0 g, 23 mmol, 1.0 equiv) and acetonitrile (1.3 mL, 25 mmol, 1.1 equiv) in toluene (50 mL) was added sodium hexamethyldisilazide (NaHMDS) (2.0 M in THF, 13 mL, 25 mmol, 1.1 equiv). The resulting mixture was stirred for 2 hours at 0° C. and then partitioned between EtOAc and water. The aqueous layer was extracted with EtOAc and the combined organic phases were washed with saturated NaCl, dried over Na2SO4 and concentrated in vacuo to provide the crude desired product as an oil which was used without further purification.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([F:8])=[CH:6][CH:5]=[CH:4][N:3]=1.[C:9](#[N:11])[CH3:10].C[Si](C)(C)[N-][Si](C)(C)C.[Na+]>C1(C)C=CC=CC=1>[F:8][C:7]1[C:2]([CH2:10][C:9]#[N:11])=[N:3][CH:4]=[CH:5][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=NC=CC=C1F
Name
Quantity
1.3 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
13 mL
Type
reactant
Smiles
C[Si]([N-][Si](C)(C)C)(C)C.[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 2 hours at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc
WASH
Type
WASH
Details
the combined organic phases were washed with saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C(=NC=CC1)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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